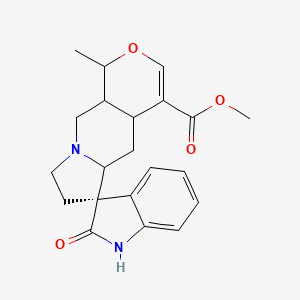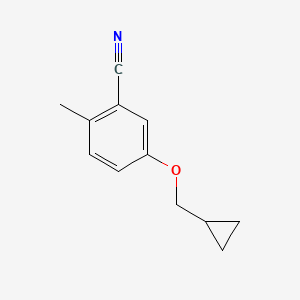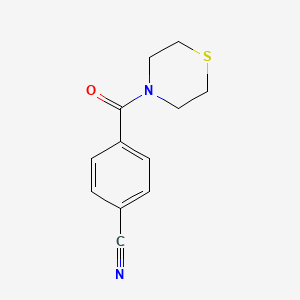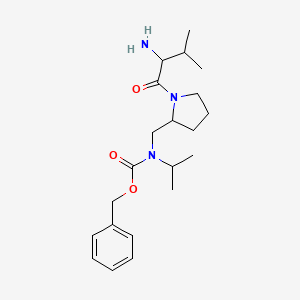![molecular formula C10H9ClN2 B14781166 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine](/img/structure/B14781166.png)
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. This class of compounds is known for its significant structural role in various agrochemicals and pharmaceuticals . The unique structure of this compound makes it a valuable compound in scientific research and industrial applications.
Vorbereitungsmethoden
The synthesis of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine can be achieved through several synthetic routes. Common methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . These reactions typically involve readily available starting materials and can be performed under various conditions to yield the desired compound. Industrial production methods often utilize these synthetic routes on a larger scale, ensuring the efficient and cost-effective production of the compound.
Analyse Chemischer Reaktionen
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce different functional groups into the compound.
Wissenschaftliche Forschungsanwendungen
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anti-cancer agent and is being investigated for its therapeutic properties . Additionally, the compound is used in the development of optoelectronic devices, sensors, and emitters for confocal microscopy and imaging .
Wirkmechanismus
The mechanism of action of 5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
5-Chloro-7-cyclopropyl-imidazo[1,5-a]pyridine can be compared with other similar compounds, such as imidazo[1,2-a]pyridine analogues . While both classes of compounds share a similar core structure, this compound is unique due to its specific substituents and functional groups. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds::Eigenschaften
Molekularformel |
C10H9ClN2 |
|---|---|
Molekulargewicht |
192.64 g/mol |
IUPAC-Name |
5-chloro-7-cyclopropylimidazo[1,5-a]pyridine |
InChI |
InChI=1S/C10H9ClN2/c11-10-4-8(7-1-2-7)3-9-5-12-6-13(9)10/h3-7H,1-2H2 |
InChI-Schlüssel |
IJBZFHPNLPENOA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1C2=CC3=CN=CN3C(=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R,3aS,4S,4aR,8aS,9aR)-4-((E)-2-(5-(3-fluorophenyl)pyridin-2-yl)vinyl)-3-methyldecahydronaphtho[2,3-c]furan-1(3H)-one](/img/structure/B14781084.png)

![rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol](/img/structure/B14781091.png)








![2-amino-N-methyl-N-[(1-methylpyrrolidin-3-yl)methyl]propanamide](/img/structure/B14781135.png)

![(4S,12R)-11-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-5-ethyl-3,4-dihydroxy-9-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-2,4,8,10,12,14-hexamethyl-6,15-dioxabicyclo[10.2.1]pentadec-1(14)-en-7-one](/img/structure/B14781143.png)
